Topological Polar Surface Area (TPSA) vs. 3,5-Dimethylbenzamidine: A 29% Increase That Alters Drug-Likeness Predictions
The target compound exhibits a computed TPSA of 64.4 Ų, which is 14.5 Ų (29%) larger than that of 3,5-dimethylbenzamidine (49.9 Ų), the closest structural analog lacking the N'-amino group [1]. This difference arises directly from the additional nitrogen atoms contributed by the N'-amino substituent. In drug discovery contexts, TPSA values below 60 Ų are generally associated with favorable oral bioavailability, while values between 60–140 Ų are considered acceptable but may require formulation optimization; compounds exceeding 140 Ų typically exhibit poor membrane permeability [2]. The target compound's TPSA of 64.4 Ų places it near the boundary, whereas the comparator at 49.9 Ų sits comfortably within the favorable range, predicting measurably different passive membrane permeation behavior that must be accounted for in lead optimization campaigns [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 64.4 Ų |
| Comparator Or Baseline | 3,5-Dimethylbenzamidine (CAS 26130-48-3): 49.9 Ų |
| Quantified Difference | +14.5 Ų (29% relative increase) |
| Conditions | Computed by fragment-based method (Cactvs 3.4.8.18 / PubChem); values sourced from ChemBase and Chem960 databases [1] |
Why This Matters
For procurement decisions in early-stage drug discovery, the 29% TPSA differential means that SAR series built on the N'-amino scaffold will generate distinct ADME predictions from those built on the non-amino analog, making compound identity a critical variable in screening cascade design.
- [1] ChemBase. N'-amino-3,5-dimethylbenzene-1-carboximidamide: Computed Properties — TPSA 64.4 Ų, HBA 3, HBD 2, LogP 1.625. ChemBase ID: 272233. https://www.chembase.cn/molecule-272233.html (accessed 2026-05-11). View Source
- [2] Veber, D. F.; Johnson, S. R.; Cheng, H.-Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45 (12), 2615–2623. DOI: 10.1021/jm020017n. View Source
